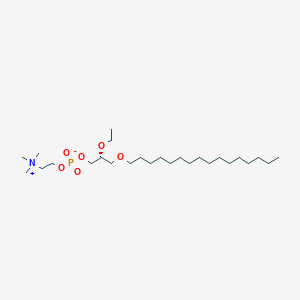

1-O-ヘキサデシル-2-O-エチル-SN-グリセロ-3-ホスホリルコリン

説明

1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine is a type of glycerophospholipid . It is also referred to as 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16 PAF) or acetyl PAF . It is a member of the platelet-activating factor (PAF) family of glycerophospholipids .

Synthesis Analysis

The synthesis of ether lipids like 1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine has been a topic of interest in the scientific community . For instance, it can be formed by the incorporation of eicosapentaenoic acid (EPA) into lyso-PAF C-16, as demonstrated using neutrophils from monkeys and humans fed a diet enriched in fish oils .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C26H56NO6P . It has a molecular weight of 523.68 .Chemical Reactions Analysis

This compound can serve as a substrate for PAF C-16 formation by the remodeling pathway . It may also be used to study its physicochemical properties and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its form as a powder and its storage temperature of -20°C . It is classified as a phosphoglyceride and bioactive lipid .科学的研究の応用

酵素活性アッセイ

この化合物は、酵素リポタンパク質関連ホスホリパーゼA2(Lp-PLA2)活性アッセイにおける基質として使用できます。 Lp-PLA2は炎症や心血管疾患に役割を果たしており、この用途は医学研究および診断にとって重要です .

物理化学的特性研究

研究者は、この化合物を用いて、ヒトアポリポタンパク質EのC末端ドメイン由来のペプチドとの相互作用など、その物理化学的特性を研究しています。 これは、脂質タンパク質相互作用とその脂質関連疾患における影響を理解するために不可欠です .

血小板活性化因子(PAF)研究

血小板活性化因子として、この化合物は、血小板およびその他のさまざまな細胞における受容体媒介応答を開始する役割を担っています。 この用途は、炎症反応の研究に不可欠であり、抗炎症薬の開発につながる可能性があります .

脂質代謝研究

この化合物は、脂質蓄積と代謝が重要な役割を果たすアテローム性動脈硬化などの疾患の文脈において、特に脂質の代謝を理解するためのモデルとして役立ちます .

シグナル伝達研究

それは、細胞代謝および成長における必須プロセスである、アミノ酸吸収およびmTORリン酸化に関連するシグナル伝達経路に影響を与える可能性があります .

薬物送達システム

その構造特性により、このリン脂質は、治療薬の有効性と標的化を向上させることができるリポソームベースの薬物送達システムの開発に使用できます.

作用機序

Target of Action

The primary target of 1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine is the Platelet-Activating Factor (PAF) receptor . This receptor belongs to the seven transmembrane-spanning G-protein-linked receptors family . The compound may also activate the amino acid transport activity of the A-system .

Mode of Action

1-O-Hexadecyl-2-O-ethyl-SN-glycero-3-phosphorylcholine exhibits its activity by binding to the specific PAF receptor . This interaction initiates receptor-mediated responses in platelets and a variety of other cells . It may also stimulate the absorption of methylaminoisobutyric acid (MeAIB), which inhibits mTOR phosphorylation .

Biochemical Pathways

The compound’s interaction with the PAF receptor affects various biochemical pathways. For instance, it stimulates phosphoinositide metabolism in certain cell lines . The inhibition of mTOR phosphorylation by MeAIB, which the compound might stimulate the absorption of, can affect intestinal amino acid absorption and signal transduction .

Result of Action

The molecular and cellular effects of the compound’s action include the initiation and progression of atherosclerosis . It also facilitates various inflammatory diseases . The compound’s interaction with the PAF receptor and the subsequent biochemical reactions can lead to these effects.

将来の方向性

The future directions for the study of this compound could involve further exploration of its role in inflammatory diseases and atherosclerosis, as well as its potential as a biomarker for coronary artery diseases . Additionally, its use as a substrate in enzymatic assays and its interaction with peptides derived from the C-terminal domains of human apolipoprotein E could be areas of future research .

特性

IUPAC Name |

[(2R)-2-ethoxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHUUVMLQFHHQG-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647290 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78858-42-1 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)

![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)